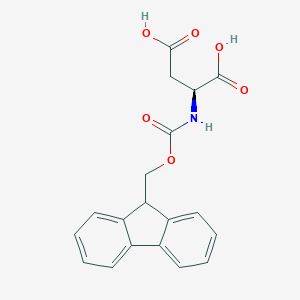

Fmoc-L-aspartic acid

説明

Contextualization within Protected Amino Acid Chemistry

The synthesis of peptides with a defined sequence necessitates the use of protecting groups. lgcstandards.com These are chemical moieties that temporarily block a reactive functional group on an amino acid, preventing it from participating in unintended reactions. After the desired peptide bond is formed, the protecting group is removed to allow the next amino acid in the sequence to be added.

The Fmoc group is a base-labile protecting group, meaning it can be cleaved under basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. lgcstandards.com This characteristic is central to the Fmoc/tBu (tert-butyl) strategy in SPPS. In this strategy, the temporary N-terminal Fmoc group is removed at each cycle, while the more permanent side-chain protecting groups (often acid-labile, like the tert-butyl group) remain intact until the final step of the synthesis. lgcstandards.comgoogle.com

L-aspartic acid is a trifunctional amino acid, possessing a carboxylic acid group in its side chain in addition to the alpha-amino and alpha-carboxyl groups of the peptide backbone. This side-chain carboxyl group is also reactive and must be protected during peptide synthesis to prevent side reactions, such as branching of the peptide chain. Therefore, the most commonly used form of Fmoc-L-aspartic acid in SPPS is actually a doubly protected derivative, where the alpha-amino group is protected by Fmoc and the side-chain carboxyl group is protected by an acid-labile group, most commonly a tert-butyl (tBu) ester. This derivative is systematically named N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester, often abbreviated as Fmoc-Asp(OtBu)-OH. sigmaaldrich.comcarlroth.compeptide.com

The properties of this compound and its commonly used side-chain protected derivative are summarized in the table below.

| Property | This compound | This compound 4-tert-butyl ester |

| Synonyms | Fmoc-Asp-OH, N-Fmoc-L-aspartic Acid | Fmoc-Asp(OtBu)-OH, Fmoc-L-Asp(OtBu)-OH |

| CAS Number | 119062-05-4 nih.govscbt.combiosynth.comsrlchem.com | 71989-14-5 sigmaaldrich.comcarlroth.comchemimpex.com |

| Molecular Formula | C19H17NO6 nih.govscbt.combiosynth.com | C23H25NO6 sigmaaldrich.comchemimpex.com |

| Molecular Weight | 355.34 g/mol scbt.combiosynth.com | 411.45 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white powder | White to off-white powder chemimpex.com |

| Melting Point | 185 °C biosynth.com | 148-150 °C (decomposes) sigmaaldrich.comsigmaaldrich.com |

Significance in Solid-Phase Peptide Synthesis (SPPS)

The advent of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield revolutionized the field of peptide chemistry, enabling the rapid and efficient synthesis of long and complex peptides. lgcstandards.com In SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble solid support (resin), and the peptide chain is elongated in a stepwise manner. bachem.com This methodology simplifies the purification process, as reagents and byproducts can be easily washed away while the growing peptide remains attached to the resin. lgcstandards.combachem.com

The Fmoc/tBu strategy has become the dominant approach in SPPS, and this compound derivatives are fundamental building blocks within this framework. lgcstandards.comgoogle.com The use of Fmoc-Asp(OtBu)-OH allows for the controlled incorporation of aspartic acid residues into the peptide sequence. peptide.com The Fmoc group is selectively removed at each step with a mild base, while the tBu group on the side chain remains stable. peptide.com Upon completion of the peptide assembly, a strong acid, such as trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu ester from the aspartic acid residues. lgcstandards.compeptide.com

However, the incorporation of aspartic acid residues using Fmoc-Asp(OtBu)-OH is not without challenges. A significant side reaction known as aspartimide formation can occur, particularly when the aspartic acid is followed in the sequence by amino acids such as glycine (B1666218), asparagine, or arginine. nih.goviris-biotech.de This base-catalyzed intramolecular cyclization can lead to the formation of undesired byproducts, including β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide. nih.govsigmaaldrich.com

To address the issue of aspartimide formation, extensive research has focused on developing alternative side-chain protecting groups for this compound. These efforts have led to the introduction of bulkier ester groups, such as 3-methylpent-3-yl (Mpe) and 3-ethylpent-3-yl (Epe), which sterically hinder the formation of the succinimide (B58015) ring. iris-biotech.deadvancedchemtech.combiotage.com More recently, novel protecting groups like the cyanosulfurylide (CSY) have been developed, which have been shown to completely suppress aspartimide formation. sigmaaldrich.comiris-biotech.de The CSY group is stable to the standard conditions of Fmoc-SPPS and can be removed under specific, mild conditions after the peptide has been assembled. sigmaaldrich.comiris-biotech.de

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427054 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119062-05-4 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Nα-Fmoc Protection Chemistry

The introduction of the fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position of L-aspartic acid is a fundamental step in preparing this versatile building block for peptide synthesis. This base-labile protecting group is favored for its stability under acidic conditions and its ease of removal with mild bases like piperidine (B6355638), which allows for orthogonal protection schemes in SPPS. wikipedia.orgaltabioscience.com

Fmoc-Cl Based Derivatization Approaches

The most common method for the Nα-Fmoc protection of amino acids, including L-aspartic acid, involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrochloric acid byproduct. total-synthesis.com Common bases used include sodium bicarbonate or sodium carbonate in a solvent system like dioxane/water or DMF. total-synthesis.com Anhydrous conditions, using a base such as pyridine (B92270) in a solvent like dichloromethane (B109758), can also be employed. total-synthesis.com

The mechanism involves the nucleophilic attack of the amino group of L-aspartic acid on the electrophilic carbonyl carbon of Fmoc-Cl, leading to the formation of a stable carbamate (B1207046) linkage. total-synthesis.com The reaction is generally efficient and provides high yields of the desired N-Fmoc-protected amino acid. researchgate.net Alternative reagents for introducing the Fmoc group include 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl azide (B81097) (Fmoc-N3), which can be advantageous in specific synthetic contexts. wikipedia.org

The derivatization reaction conditions, such as pH and buffer concentration, are critical for optimal results. For instance, derivatization with Fmoc-Cl is often carried out in a buffered alkaline environment (pH ≥ 8.0) to ensure the amino group is sufficiently nucleophilic. oup.comconicet.gov.ar Borate buffers are commonly used to maintain the required pH. oup.comconicet.gov.arnih.gov

| Reagent | Typical Conditions | Key Features |

| Fmoc-Cl | Aqueous NaHCO₃ or Na₂CO₃; or Pyridine/CH₂Cl₂ | Readily available, high reactivity, forms HCl byproduct. total-synthesis.com |

| Fmoc-OSu | Aqueous NaHCO₃/Dioxane | Less reactive than Fmoc-Cl, may offer better selectivity. wikipedia.org |

| Fmoc-N₃ | Aqueous NaHCO₃/Dioxane | Alternative for specific applications. wikipedia.org |

Stereochemical Integrity during Fmoc Introduction

A critical consideration during the introduction of the Fmoc group is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid. Racemization, or the formation of the D-enantiomer from the L-amino acid, can occur, leading to impurities in the final peptide. nih.gov Activation of the amino acid can lead to the formation of a racemizable intermediate. nih.govpeptide.com

The risk of racemization is influenced by several factors, including the specific amino acid, the coupling reagents used, and the reaction conditions. nih.gov While some amino acids like histidine and cysteine are particularly prone to racemization, careful control of the reaction parameters can minimize this side reaction for aspartic acid. peptide.compeptide.com The use of urethane-based protecting groups like Fmoc is generally considered to preserve the stereochemical integrity of the amino acid's chiral center. rsc.org However, the potential for epimerization exists, especially during subsequent activation steps in peptide synthesis. mdpi.comnsf.gov

Strategies to suppress racemization include the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives during coupling reactions. peptide.com For the initial Fmoc protection step, maintaining mild reaction conditions and careful pH control are crucial to prevent significant loss of stereochemical purity. google.comiris-biotech.de

Carboxyl Side-Chain Protection Strategies for Fmoc-L-Aspartic Acid

The presence of a second carboxylic acid group in the side chain of aspartic acid necessitates protection to prevent its participation in unwanted reactions during peptide synthesis. The choice of the side-chain protecting group is critical and must be orthogonal to the Nα-Fmoc group, meaning it must be stable under the basic conditions used for Fmoc removal but cleavable under different, typically acidic, conditions at the end of the synthesis. altabioscience.com

A significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of aspartimide. acs.orgiris-biotech.de This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to racemization at the α-carbon and the formation of β-peptide linkages upon ring opening. acs.orgiris-biotech.de The choice of a bulky side-chain protecting group can sterically hinder this intramolecular cyclization.

Methyl Ester Derivatives (α- and β-methyl esters)

The methyl ester is a straightforward protecting group for the carboxyl side chain of aspartic acid. This compound β-methyl ester is a commonly used derivative in peptide synthesis. chemimpex.com The methyl ester provides effective protection for the side chain. The synthesis of Fmoc-N-Me-Asp(OMe)-OH involves the protection of the amino group with Fmoc-Cl followed by esterification of the carboxyl group with methanol (B129727).

However, the methyl group is not as sterically bulky as other protecting groups, and the risk of aspartimide formation, while reduced, is still a consideration.

tert-Butyl Ester Derivatives (β-tert-butyl ester)

The β-tert-butyl (OtBu) ester is the most widely used protecting group for the side chain of aspartic acid in Fmoc-based SPPS. peptide.comsigmaaldrich.comlabmartgh.comsigmaaldrich.comsigmaaldrich.com The bulky tert-butyl group provides excellent steric hindrance, which significantly suppresses the formation of aspartimide. labmartgh.com Fmoc-Asp(OtBu)-OH is a standard building block in peptide synthesis. peptide.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The tert-butyl ester is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are typically used for the final cleavage of the peptide from the resin support. peptide.com The synthesis of Fmoc-Asp(OtBu)-OH can be achieved, for example, by reacting N-Fmoc-L-aspartic acid with isobutylene (B52900) in the presence of an acid catalyst. A described synthesis of a related compound involved reacting N-Fmoc-L-aspartic acid β-tert-butyl ester with N-methyl morpholine (B109124) and isobutyl chloroformate, followed by reduction. chemicalbook.com

| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Fmoc-Asp(OtBu)-OH | 71989-14-5 | C₂₃H₂₅NO₆ | 411.45 | Standard derivative for SPPS, minimizes aspartimide formation. sigmaaldrich.comlabmartgh.comsigmaaldrich.comsigmaaldrich.comglpbio.com |

Benzyl (B1604629) Ester Derivatives (α-benzyl ester, Fmoc-L-Asp-4-OBn)

The benzyl (Bzl) ester is another option for protecting the side chain of aspartic acid. This compound β-benzyl ester (Fmoc-L-Asp(OBzl)-OH) is a versatile derivative used in peptide synthesis. chemimpex.comiris-biotech.dethermofisher.com The benzyl ester enhances the compound's stability and solubility. chemimpex.com

The benzyl group is typically removed by hydrogenolysis (e.g., using Pd/C and H₂) or strong acids. Its removal conditions are orthogonal to the base-labile Fmoc group. The synthesis of N-protected-L-aspartic acid-1-benzyl-4-esters can be achieved through benzylation of the corresponding N-protected L-aspartic acid 4-esters. nih.gov The rate of aspartimide formation can be influenced by the amino acid sequence around the aspartic acid residue.

| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Fmoc-L-Asp(OBzl)-OH | 86060-84-6 | C₂₆H₂₃NO₆ | 445.46 | Offers alternative deprotection via hydrogenolysis. thermofisher.comp3bio.com |

2-Phenylisopropyl Ester (OPP/OPis)

The 2-phenylisopropyl ester (OPP or OPis) serves as a robust protecting group for the side-chain carboxyl group of aspartic acid. Building blocks such as Fmoc-Asp(O-2-PhiPr)-OH are valuable in peptide synthesis. peptide.comsigmaaldrich.com This protecting group exhibits stability comparable to the well-established tert-butyl (OtBu) group. iris-biotech.de A key advantage of the OPP group is its selective cleavage under mildly acidic conditions, typically using 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.comiris-biotech.de This level of acid lability allows for its removal without affecting more acid-sensitive groups like Boc or the tBu ethers used for protecting other amino acid side chains. peptide.comiris-biotech.de

The OPP group provides significant protection against the formation of aspartimide, a common side reaction in Fmoc-based SPPS, particularly when the aspartyl residue is followed by specific amino acids like glycine (B1666218), asparagine, or another aspartic acid. sigmaaldrich.comnih.gov This makes Fmoc-Asp(O-2-PhiPr)-OH a preferred choice for synthesizing peptides prone to this side reaction, such as cyclic peptides. sigmaaldrich.com

Orthogonal Protection Schemes

Orthogonal protection strategies are fundamental to modern peptide synthesis, allowing for the selective deprotection of specific functional groups at various stages without affecting others. iris-biotech.debiosynth.com In the context of this compound, this means choosing a side-chain protecting group that can be removed under conditions that leave the N-terminal Fmoc group and other side-chain protecting groups intact. peptide.com

The Fmoc/tBu strategy is a widely used orthogonal combination. iris-biotech.de Here, the N-terminal Fmoc group is removed by a base (e.g., piperidine), while the tBu-based side-chain protecting groups, including that on aspartic acid [Fmoc-Asp(OtBu)-OH], are removed at the end of the synthesis with a strong acid like TFA. iris-biotech.de

For more complex syntheses, such as the creation of cyclic or branched peptides, a higher degree of orthogonality is required. sigmaaldrich.com This is where protecting groups like the 2-phenylisopropyl (OPP) ester and the allyl (All) ester become particularly useful. peptide.com The OPP group is cleaved with dilute TFA, conditions to which tBu groups are stable. peptide.com The allyl ester, used in Fmoc-Asp(OAll)-OH, is stable to both TFA and piperidine but can be selectively removed using a palladium catalyst. peptide.comsigmaaldrich.com This allows for on-resin modification of the aspartic acid side chain. peptide.com

For instance, a common strategy for synthesizing side-chain-to-side-chain lactam-bridged peptides involves using Fmoc-Asp(O-2-PhiPr)-OH in combination with an amino acid like lysine (B10760008) whose side chain is protected with a group like Mtt (4-methyltrityl). sigmaaldrich.comiris-biotech.de The Mtt group can be selectively removed with dilute acid, allowing for the formation of an amide bond between the lysine side chain and the deprotected aspartic acid side chain.

| Protecting Group | Structure | Cleavage Conditions | Orthogonal To | Key Features |

| Fmoc | 9-fluorenylmethoxycarbonyl | 20% Piperidine in DMF | tBu, Boc, OPP, All | Standard α-amino protection in SPPS. |

| tBu | tert-butyl | ~95% TFA | Fmoc, All | Common side-chain protection, stable to base. iris-biotech.de |

| OPP/OPis | 2-phenylisopropyl | 1% TFA in DCM | Fmoc, tBu, Boc | Reduced risk of aspartimide formation. peptide.comsigmaaldrich.comiris-biotech.de |

| All | Allyl | Pd(PPh₃)₄/Scavenger | Fmoc, tBu, TFA | Allows for on-resin modification. peptide.comsigmaaldrich.com |

| Mtt | 4-methyltrityl | Dilute TFA (e.g., 1% in DCM) | Fmoc, tBu | Used for side-chain modification and cyclization. iris-biotech.de |

Advanced Synthetic Protocols and Innovations

Recent advancements in peptide synthesis have focused on improving efficiency, reducing waste, and tackling challenging peptide sequences. These innovations have a direct impact on the utilization of this compound derivatives.

One-Pot/In-Situ Fmoc Removal and Coupling

Traditional solid-phase peptide synthesis involves discrete steps for amino acid coupling and Fmoc deprotection, separated by extensive washing steps to remove excess reagents. cem.compeptide.com These washing steps contribute significantly to the large volumes of solvent waste generated. rsc.orgresearchgate.net

A more sustainable approach is the "one-pot" or "in-situ" Fmoc removal strategy. rsc.orgresearchgate.net In this protocol, after the coupling of an Fmoc-amino acid is complete, the deprotection reagent (e.g., piperidine) is added directly to the reaction vessel without prior draining and washing. cem.comrsc.org This is possible because the active ester of the amino acid in the coupling cocktail is deactivated faster than the Fmoc group is removed, preventing the undesirable double incorporation of the amino acid. rsc.orgresearchgate.net This method can significantly reduce solvent consumption, by as much as 75%. peptide.comrsc.org Further refinements include adding a weak acid like OxymaPure to the washing solvent to more effectively remove traces of piperidine. rsc.org

Microwave-Assisted Peptide Synthesis Integration

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate SPPS. nih.govcreative-peptides.com Microwave irradiation rapidly and uniformly heats the reaction system, dramatically shortening the time required for both coupling and deprotection steps. creative-peptides.commdpi.com This increased reaction rate can lead to higher purity of the crude peptide and the ability to synthesize difficult or long peptide sequences. creative-peptides.com

The integration of microwave technology is compatible with Fmoc-based strategies, including those involving this compound derivatives. For example, the synthesis of side-chain to side-chain lactam-bridged peptides using Fmoc-Asp(OAll)-OH can be significantly expedited using microwave irradiation for all steps, from peptide elongation to the selective deprotection of the allyl group and subsequent cyclization. nih.gov It is important to note that while microwave heating accelerates reactions, it can also exacerbate side reactions like aspartimide formation. nih.gov Therefore, careful optimization of conditions and the use of appropriate protecting groups, such as the cyanosulfurylide (CSY) group, are crucial when applying microwave energy to Asp-containing sequences. rsc.org

| Protocol | Description | Advantages |

| One-Pot/In-Situ Fmoc Removal | Combines coupling and deprotection steps by adding the deprotection reagent directly to the coupling mixture. cem.comrsc.org | Reduces solvent waste, saves time. peptide.comrsc.org |

| Microwave-Assisted Peptide Synthesis (MAPS) | Uses microwave energy to accelerate coupling and deprotection reactions. creative-peptides.com | Faster synthesis, higher purity for difficult sequences, reduced side reactions with optimized conditions. nih.govcreative-peptides.com |

Challenges and Mitigation Strategies in Fmoc L Aspartic Acid Peptide Synthesis

Aspartimide Formation: Mechanism and Prevention

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that is particularly problematic during the repetitive piperidine (B6355638) treatments required for Fmoc group removal in solid-phase peptide synthesis (SPPS). The reaction is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl carbon of the aspartic acid, leading to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. This cyclic intermediate is unstable and can undergo subsequent reactions, including racemization at the α-carbon and nucleophilic ring-opening by piperidine or water, resulting in a mixture of α- and β-peptides, as well as their corresponding piperidide adducts. luxembourg-bio.comiris-biotech.deissuu.com The propensity for aspartimide formation is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly susceptible. researchgate.net

Influence of Protecting Groups on Aspartimide Formation

The choice of the side-chain protecting group for the β-carboxyl function of aspartic acid plays a critical role in preventing aspartimide formation. The principle behind this strategy is to introduce sterically bulky protecting groups that hinder the intramolecular cyclization. The standard tert-butyl (OtBu) protecting group often provides insufficient protection, especially in sequences prone to this side reaction. sigmaaldrich.com

To address this, more sterically demanding protecting groups have been developed. Research has shown a clear trend: the bulkier the protecting group, the lower the incidence of aspartimide formation. sigmaaldrich.com For instance, derivatives such as 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) have demonstrated superior performance in suppressing this side reaction compared to OtBu. sigmaaldrich.comscholaris.ca In comparative studies using a model peptide, the use of Fmoc-Asp(OBno)-OH resulted in almost undetectable levels of aspartimide formation, even in the challenging Asp-Gly sequence. scholaris.ca

Another innovative approach is the use of the cyanosulfurylide (CSY) protecting group. Instead of an ester linkage, the CSY group masks the carboxylic acid via a stable carbon-carbon bond, which is resistant to the basic conditions of Fmoc-SPPS, thus completely preventing aspartimide formation. iris-biotech.denih.gov This protecting group is cleaved under specific oxidative conditions after the peptide synthesis is complete. nih.gov

Backbone protection offers another effective strategy. Attaching a protecting group like 2,4-dimethoxybenzyl (Dmb) to the amide nitrogen of the residue following the aspartic acid prevents the initial deprotonation required for cyclization. This is particularly useful for Asp-Gly sequences, and pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available. nih.govacs.org

| Protecting Group | Aspartimide Formation/cycle (%) (X=G) | D-Asp Formation (%) (X=G) | Aspartimide Formation/cycle (%) (X=R) | D-Asp Formation (%) (X=R) |

|---|---|---|---|---|

| OtBu | 1.65 | 9.1 | 1.24 | 25.1 |

| OMpe | 0.49 | 4.2 | 0.40 | 11.0 |

| OBno | 0.06 | 0.9 | 0.06 | 1.4 |

Data sourced from comparative studies on model peptides. The values represent the percentage of side product formation per deprotection cycle. sigmaaldrich.comnih.gov

Role of Basic Conditions and Solvents in Aspartimide Formation

The conditions used for the removal of the Fmoc protecting group significantly impact the extent of aspartimide formation. The standard deprotection reagent, a 20% solution of piperidine in N,N-dimethylformamide (DMF), is a strong base that promotes this side reaction. luxembourg-bio.comissuu.com

The choice of the base is a critical factor. Weaker bases, such as piperazine (B1678402) or morpholine (B109124), have been shown to reduce the rate of aspartimide formation. issuu.comunibo.it However, these weaker bases may not be efficient enough for complete Fmoc removal in all cases, potentially leading to incomplete deprotection and deletion sequences. issuu.com The concentration of the base also plays a role, with lower concentrations of piperidine generally leading to less aspartimide formation. researchgate.net

The solvent system can also influence the outcome. Less polar solvents have been found to minimize aspartimide formation. chempep.com For example, N-Butylpyrrolidinone (NBP) has been reported to show a lower tendency to promote this side reaction compared to the more commonly used DMF. chempep.com

Additives and Modified Reagents for Aspartimide Reduction

Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt), ethyl cyano(hydroxyimino)acetate (Oxyma), and formic acid. nih.govacs.org The addition of 0.1 M HOBt to the piperidine solution has been shown to significantly reduce aspartimide formation. researchgate.netmdpi.com Similarly, adding Oxyma to the deprotection cocktail can lower the levels of aspartimide-related impurities. acs.org For instance, in one study, the addition of 1 M Oxyma to a 20% piperidine solution in DMF reduced impurities from 44% to 15% after prolonged treatment. acs.org Formic acid has also proven effective, with its addition to piperidine or piperazine/DBU solutions leading to a significant reduction in aspartimide by-products.

| Deprotection Condition | Aspartimide Formation (%) | Reference |

|---|---|---|

| 20% Piperidine in DMF | 24.4 | |

| 20% Piperidine, 1% Formic Acid in DMF | 22.5 | |

| 20% Piperidine, 0.5 M Oxyma in DMF (prolonged treatment) | 15 | acs.org |

| 5% Piperazine, 1% DBU, 1% Formic Acid in DMF | Lower than 20% Piperidine + 1% Formic Acid |

Racemization Control During Coupling and Deprotection

Racemization, the conversion of the L-amino acid into a mixture of L- and D-enantiomers, is another major challenge in peptide synthesis. For aspartic acid, racemization is intimately linked to aspartimide formation, as the succinimide intermediate is chirally labile. sigmaaldrich.com However, racemization can also occur during the coupling step, independent of aspartimide formation.

Factors Affecting α-C Stereochemistry

The stereochemistry of the α-carbon of Fmoc-L-aspartic acid can be compromised by several factors during peptide synthesis. The activation of the carboxylic acid for coupling creates a reactive intermediate that is susceptible to racemization. The choice of coupling reagent, the base used for activation, the solvent, and the reaction temperature all play a role in maintaining the chiral integrity of the amino acid.

Uronium/aminium-based coupling reagents like HATU, when used with strong bases, can increase the risk of racemization, especially at elevated temperatures. Polar aprotic solvents such as DMF, while excellent for solubilizing the peptide and reagents, can also promote racemization. Elevated temperatures, often used to accelerate slow coupling reactions, significantly increase the rate of racemization. For example, a study on Fmoc-D-Asp-OH showed that while DMF accelerates reaction rates, it also increases the risk of racemization at higher temperatures.

Strategies for Stereochemical Preservation

Preserving the stereochemistry of the aspartic acid residue requires careful control of the reaction conditions during both coupling and deprotection.

During the coupling step, using coupling reagents known to suppress racemization is crucial. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with additives like HOBt or Oxyma are generally considered to result in low levels of racemization. nih.gov The use of weaker bases, such as collidine, instead of the more common N,N-diisopropylethylamine (DIPEA), can also minimize epimerization. Performing the coupling reaction at lower temperatures (e.g., 0-4°C) is another effective strategy to suppress base-induced racemization.

Since a primary pathway for aspartic acid racemization is through the formation of the aspartimide intermediate, the strategies discussed in section 3.1 are also critical for maintaining stereochemical purity. The use of sterically hindered side-chain protecting groups like OMpe and OBno has been shown to significantly reduce the formation of D-aspartate compared to the standard OtBu group. sigmaaldrich.com As seen in Table 1, the use of Fmoc-Asp(OBno)-OH not only minimizes aspartimide formation but also leads to very low levels of the D-Asp epimer. sigmaaldrich.comscholaris.ca The complete suppression of aspartimide formation using the CSY protecting group also effectively prevents this pathway of racemization. iris-biotech.denih.gov

| Protecting Group | D-Aspartate (%) in VKDGYI | D-Aspartate (%) in VKDRYI |

|---|---|---|

| OtBu | 9.1 | 25.1 |

| OMpe | 4.2 | 11.0 |

| OBno | 0.9 | 1.4 |

Data shows the percentage of the D-Asp epimer in the final peptide after synthesis using different Asp protecting groups. sigmaaldrich.comnih.gov

Peptide Aggregation and Solubility Issues in this compound-Containing Sequences

The synthesis of peptides containing this compound is frequently complicated by peptide aggregation and subsequent solubility problems. These challenges arise from the inherent propensity of growing peptide chains to form ordered secondary structures, such as β-sheets, through inter- or intramolecular hydrogen bonding. peptide.comsigmaaldrich.com This self-association can render the peptide chains insoluble and inaccessible for subsequent coupling and deprotection reactions, leading to truncated or deleted sequences and significantly lower yields. sigmaaldrich.com

Aggregation is a sequence-dependent phenomenon, with sequences rich in hydrophobic amino acids being particularly susceptible. sigmaaldrich.comnih.gov While the presence of aspartic acid itself does not guarantee aggregation, its position within certain sequences can contribute to the formation of structures that promote these issues. The formation of insoluble aggregates is a primary cause of synthetic failure, especially for longer peptides or those known as "difficult sequences". sigmaaldrich.comnih.gov The physical manifestation of on-resin aggregation can sometimes be observed as a shrinking of the resin matrix. sigmaaldrich.com Effectively managing aggregation and solubility is therefore critical for the successful synthesis of aspartic acid-containing peptides.

Solvent System Optimization for Challenging Sequences

The choice of solvent plays a pivotal role in preventing or disrupting peptide aggregation during solid-phase peptide synthesis (SPPS). The standard solvent, N,N-dimethylformamide (DMF), is often insufficient for solubilizing aggregated sequences. chemrxiv.org Consequently, various solvent-based strategies have been developed to enhance synthesis efficiency.

One common approach is to switch to or incorporate solvents with a greater capacity to disrupt hydrogen bonds. N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (B87167) (DMSO) to DMF are frequently used to improve solvation of the growing peptide chain. peptide.com For particularly obstinate sequences, more complex solvent mixtures, known as "magic mixtures," may be employed. An example includes a combination of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2 M ethylene (B1197577) carbonate, often used at elevated temperatures (e.g., 55 °C) to overcome severe aggregation. sigmaaldrich.com

Recent research has also focused on developing more sustainable and effective solvent systems. A finely-tuned mixture of anisole (B1667542) and DMSO (17:3) has been identified as a high-performing alternative to DMF, particularly in flow chemistry systems. chemrxiv.org This system was shown to be effective for both coupling and, with adjustments, Fmoc-cleavage steps, while minimizing side reactions like aspartimide formation. chemrxiv.org The optimization of solvent systems is often a balance between maintaining resin swelling, ensuring reagent solubility, and achieving efficient reaction kinetics for both coupling and deprotection steps. chemrxiv.orgresearchgate.net

Below is a table summarizing various solvent systems and their applications in mitigating aggregation.

| Solvent System/Additive | Application/Effect | Key Findings |

| N-methylpyrrolidone (NMP) | Alternative to DMF | Disrupts hydrogen bonding causing aggregation. peptide.com |

| Dimethyl sulfoxide (DMSO) | Additive to other solvents (e.g., DMF, Anisole) | Disrupts hydrogen bonding; can improve solubility of reagents and peptides. peptide.comchemrxiv.org |

| Anisole/DMSO (17:3) | "Green" alternative for coupling reactions | Outperforms DMF for challenging peptides shorter than 30 residues in flow chemistry setups. chemrxiv.org |

| Chaotropic Salts (e.g., LiCl, KSCN) | Additive to coupling mixture | Disrupts secondary structures by interfering with hydrogen bonds. peptide.comsigmaaldrich.com |

| DCM/DMF/NMP (1:1:1) + 1% Triton X100 + 2 M Ethylene Carbonate | "Magic Mixture" for severe aggregation | Used at elevated temperatures (55 °C) to solubilize highly aggregated sequences. sigmaaldrich.com |

Sequence-Dependent Synthetic Difficulties

The primary amino acid sequence is the principal determinant of a peptide's tendency to aggregate during synthesis. sigmaaldrich.com Peptides that contain a high number of hydrophobic residues, particularly β-branched amino acids like valine and isoleucine, are known to be "difficult sequences" as they readily form insoluble β-sheet structures. nih.gov The presence of glycine (B1666218) can also induce β-sheet packing when combined with these hydrophobic residues. nih.gov

In the context of this compound, specific neighboring residues can dramatically increase synthetic challenges, most notably by promoting aspartimide formation. nih.goviris-biotech.de This side reaction is highly sequence-dependent and occurs most readily in Asp-Gly, Asp-Asn, and Asp-Arg sequences. nih.gov The cyclization to form the aspartimide intermediate is a major issue in Fmoc-based SPPS because the piperidine used for Fmoc removal can catalyze the reaction. iris-biotech.de This leads to the formation of undesired β-aspartyl peptides and piperidide adducts, which are often difficult to separate from the target peptide. nih.goviris-biotech.de

Beyond the primary sequence, higher-order structures also influence synthetic outcomes. The flexibility of the peptide backbone is a key factor, with rigid structures like alpha-helices being less prone to the conformational changes required for side reactions like isomerization. acs.org Conversely, more flexible regions can more easily adopt the necessary conformation for cyclization. Even tertiary structures and long-range interactions within the growing peptide can impact the local environment of an aspartic acid residue, influencing its reactivity and propensity to cause problems. acs.orgescholarship.org

The table below highlights peptide sequences involving aspartic acid that are known to be problematic during synthesis.

| Problematic Sequence Motif | Primary Challenge | Consequence |

| -Asp-Gly- | High propensity for aspartimide formation | Formation of undesired β-aspartyl peptides and piperidide adducts; difficult purification. nih.govrsc.org |

| -Asp-Asn- | Prone to aspartimide formation | Generation of side products, lowering the yield of the target peptide. nih.gov |

| -Asp-Arg- | Prone to aspartimide formation | Increased synthetic difficulty and impurity profile. nih.gov |

| -Asp-Cys- | Prone to aspartimide formation | Potential for multiple side products, complicating synthesis and purification. nih.gov |

| Sequences with high content of hydrophobic residues (Val, Ile, Leu) and Asp | High aggregation potential | Incomplete coupling and deprotection reactions, leading to low yields and failed syntheses. sigmaaldrich.comnih.gov |

Applications in Advanced Research Fields

Medicinal Chemistry and Drug Discovery

In the realms of medicinal chemistry and drug discovery, Fmoc-L-aspartic acid and its derivatives are indispensable tools, particularly in the construction of peptide-based therapeutics. The ability to selectively protect and deprotect the amino group of aspartic acid is crucial for incorporating this amino acid into specific positions within a peptide sequence.

This compound is a fundamental building block in Solid-Phase Peptide Synthesis (SPPS), the predominant method for creating therapeutic peptides. altabioscience.comnih.gov The Fmoc group provides temporary protection for the α-amino group, which can be removed under mild basic conditions (typically with piperidine), leaving the rest of the peptide chain and its side-chain protecting groups intact. altabioscience.comamericanpeptidesociety.org This orthogonality is a cornerstone of the Fmoc/tBu strategy, enabling the precise and efficient assembly of complex peptide sequences. nih.gov

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to impurities and lower yields. nih.gov This occurs when the peptide backbone is exposed to the basic conditions used for Fmoc removal. nih.gov Consequently, much research has focused on the design of optimal side-chain protection for the β-carboxyl group of this compound to minimize this side reaction. The standard protecting group, tert-butyl (tBu), can still allow for aspartimide formation in sensitive sequences. researchgate.netsci-hub.se

The development of peptide-based drug candidates relies heavily on the principles of SPPS, where this compound plays a crucial role. chemimpex.com By enabling the systematic incorporation of aspartic acid residues, researchers can create extensive peptide libraries for screening potential therapeutic candidates. The specific placement of the acidic side chain of aspartic acid can be critical for a peptide's biological activity, influencing its conformation, solubility, and interaction with biological targets.

To address the challenge of aspartimide formation, various derivatives of this compound with different β-carboxyl protecting groups have been developed. These groups are designed to be more stable to the basic conditions of Fmoc deprotection, thereby enhancing the purity and yield of the final peptide drug candidate. researchgate.net The choice of protecting group can be critical, especially in the large-scale manufacturing of therapeutic peptides.

Table 1: Comparison of Common Side-Chain Protecting Groups for this compound

| Protecting Group | Abbreviation | Key Features | Primary Application |

|---|---|---|---|

| tert-Butyl | OtBu | Standard, acid-labile protection. | General SPPS. |

| Allyl | OAll | Removable with palladium catalysts; orthogonal to acid- and base-labile groups. | On-resin side-chain modification and cyclization. |

| Benzyl (B1604629) | OBzl | Removed by strong acid (HF) or hydrogenolysis. | Boc-SPPS, can be used in Fmoc-SPPS with care. |

| 2-Phenylisopropyl | O-2-PhiPr | Highly acid-labile, removable with dilute TFA. | Selective deprotection for on-resin modifications. |

| 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl | Dmab | Removed by mild hydrazine (B178648) treatment. | Used for side-chain attachment to resins or selective modification. sci-hub.se |

| Cyanosulfurylide | CSY | Masks the carboxylic acid with a stable C-C bond, preventing aspartimide formation. nih.gov | Synthesizing peptides prone to aspartimide formation. nih.gov |

Solid-Phase Peptide Synthesis (SPPS) is a key technique for incorporating non-canonical amino acids (ncAAs) into peptides, a strategy used to enhance their therapeutic properties such as stability, potency, and cell permeability. Fmoc-protected amino acids are the standard building blocks for this process. this compound derivatives can be utilized as platforms for creating ncAAs. For instance, the side-chain carboxyl group of a protected Fmoc-aspartic acid, such as Fmoc-Asp-OtBu, can be chemically modified to introduce novel functionalities before the final deprotection steps. nbinno.com This allows for the creation of aspartic acid analogs with unique side chains that are not found in nature.

Furthermore, this compound derivatives where the side chain is altered prior to its use in SPPS serve as direct building blocks for ncAA incorporation. By synthesizing this compound with a pre-modified side chain, researchers can readily insert these custom amino acids into a growing peptide chain using standard SPPS protocols. This approach expands the chemical diversity of peptides, enabling the development of peptidomimetics and other novel biomolecules with tailored functions. nih.gov

Biomaterials Science and Tissue Engineering

In the field of biomaterials, the self-assembling properties of Fmoc-modified amino acids are being harnessed to create novel materials for biomedical applications, including tissue engineering and regenerative medicine.

This compound, particularly when protected on both the amino and carboxyl termini, has been shown to self-assemble into well-ordered fibrous structures. iris-biotech.deresearchgate.net These nanofibers can entrap water to form hydrogels, which are three-dimensional, porous networks that can mimic the extracellular matrix (ECM). iris-biotech.depeptide.com The self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. chemicalbook.com

These peptide-based hydrogels are of great interest as scaffolds for tissue engineering because they can provide a supportive environment for cell growth and proliferation. altabioscience.compeptide.com The physical properties of these hydrogels, such as their stiffness, can be tuned by altering the concentration of the Fmoc-amino acid building block. A doubly Fmoc-protected aspartic acid has been shown to form hydrogels with a Young's modulus that is significantly higher than many natural hydrogels, making them mechanically stable for tissue engineering applications. peptide.com

The acidic side chain of aspartic acid makes this compound-based hydrogels particularly suitable for applications in bone tissue engineering and regenerative medicine. iris-biotech.de The carboxyl groups in the hydrogel network can act as nucleation sites for calcium ions. researchgate.netpeptide.com This ability to bind calcium is crucial for biomineralization, the process by which living organisms produce minerals, often to harden or stiffen existing tissues.

By forming the hydrogel in solutions containing calcium chloride and sodium phosphate (B84403), the scaffold can become enriched with calcium and phosphate ions, promoting the precipitation of hydroxyapatite, the primary mineral component of bone. iris-biotech.deresearchgate.net This mineralized hydrogel creates an osteoinductive scaffold that can support the adhesion, proliferation, and differentiation of bone-forming cells (osteoblasts). iris-biotech.de Such bioactive, self-assembling hydrogel matrices represent a promising biomimetic approach for bone regeneration. researchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid iris-biotech.de |

| CAS Number | 119062-05-4 chemimpex.comiris-biotech.de |

| Molecular Formula | C₁₉H₁₇NO₆ chemimpex.comiris-biotech.de |

| Molecular Weight | 355.35 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Melting Point | 186 - 192 °C chemimpex.com |

| Optical Rotation | [α]²⁰D = -30 ± 2º (c=1 in DMF) chemimpex.com |

| Solubility | Soluble in methanol (B129727) and water. |

Targeted Drug Encapsulation and Delivery Systems

This compound and its derivatives are instrumental in the development of advanced drug delivery systems, primarily through the formation of self-assembling nanostructures and hydrogels. acs.orgnih.gov These materials can serve as scaffolds for the controlled release of therapeutic agents. acs.orgmdpi.com The fluorenylmethyloxycarbonyl (Fmoc) group, due to its aromatic nature, facilitates the self-assembly of amino acid derivatives into structures like hydrogels through π–π interactions. nih.gov These hydrogels are of significant interest for applications in tissue engineering and controlled drug delivery as they form three-dimensional scaffolds that can support cell growth and encapsulate bioactive molecules. acs.orgnih.gov

Hydrogels based on Fmoc-amino acids are particularly valued in biomedical applications for their ability to encapsulate and provide sustained release of important biomolecules at physiological pH and temperature. nih.gov For instance, hydrogels formed from Fmoc-protected peptides have been successfully used for the intratumoral delivery of anti-cancer drugs. nih.gov The properties of these delivery systems can be fine-tuned; for example, the chirality of the amino acids used can influence the density of the hydrogel matrix, thereby affecting the release kinetics of the encapsulated drug. mdpi.com Research has shown that these hydrogel matrices can release drugs in a sustained manner without a burst effect, making them appealing for controlled drug delivery. mdpi.comresearchgate.net Furthermore, the mechanical properties of these hydrogels, such as their stiffness, can be tailored for specific applications like bone tissue engineering. nih.govmdpi.com

A derivative, this compound β-tert-butyl ester, is specifically noted for its utility in creating novel materials, including hydrogels and other drug delivery systems, which are crucial for advanced medical applications. chemimpex.com The unique self-assembly properties of these compounds offer new avenues for developing cell-adhesive biomedical scaffolds and modifying surfaces with bioactive materials. acs.org

Table 1: Research Findings on this compound in Drug Delivery

| Research Focus | Key Finding | Application | Source(s) |

|---|---|---|---|

| Self-Assembling Hydrogels | Fmoc-amino acids self-assemble into hydrogels via π–π interactions, forming 3D scaffolds. | Controlled drug release, tissue engineering. | acs.orgnih.gov |

| Biocompatible Scaffolds | Hydrogels can support cell attachment and proliferation. | Cell-adhesive biomedical scaffolds. | acs.orgnih.gov |

| Sustained Drug Release | Hydrogel matrices allow for the sustained release of encapsulated drugs (e.g., Dexamethasone) over time. | Long-term therapeutic delivery. | mdpi.comresearchgate.net |

| Bone Tissue Engineering | Doubly Fmoc-protected aspartic acid forms stable and stiff hydrogels that can be mineralized with calcium phosphate, promoting osteogenic differentiation. | Scaffolds for bone regeneration. | nih.govmdpi.com |

Bioconjugation and Protein Engineering

This compound is a versatile tool in the fields of bioconjugation and protein engineering, enabling the precise modification of biomolecules to enhance their function. chemimpex.com Its protected nature allows for controlled, step-wise synthesis and modification, which is fundamental to these advanced applications. chemimpex.com

The primary role of this compound in this context is as a protected amino acid building block in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group protects the amino terminus, allowing for the sequential addition of amino acids to build a peptide chain. chemimpex.com This protection is crucial for achieving site-specific modification, as it prevents unwanted reactions at the amino group while other parts of the molecule are being manipulated. chemimpex.com

This methodology is not limited to standard peptides. This compound derivatives are used to incorporate unnatural amino acids with unique functionalities into proteins. qyaobio.com This process allows for the introduction of novel chemical or physical properties at specific sites within a protein's structure. qyaobio.comnih.gov The orthogonal protection strategy, where the Fmoc group is base-labile and a side-chain protecting group (like tert-butyl) is acid-labile, permits selective deprotection and modification at different stages of synthesis. nbinno.compeptide.com This selective manipulation is the key to constructing complex, site-specifically modified biomolecules. nbinno.com

By enabling the site-specific incorporation of both natural and unnatural amino acids, this compound is crucial for creating modified proteins with enhanced or novel functions. chemimpex.comnih.gov Researchers utilize this compound to engineer proteins with improved stability, tailored activity, and novel therapeutic or industrial applications. chemimpex.comchemimpex.com

Incorporating unnatural amino acids can fundamentally alter a protein's properties. These modifications can introduce new functional groups for specific labeling, create probes to study protein structure and function, or improve therapeutic characteristics like in vivo stability and potency. qyaobio.com For example, cell-free protein synthesis (CFPS) systems provide a robust platform for the efficient site-specific incorporation of unnatural amino acids, overcoming limitations of cell-based systems. nih.govresearchgate.net This technique has been used to create proteins with novel functional groups for applications in materials science, enzyme engineering, and therapeutics. nih.govresearchgate.net The use of this compound and its derivatives is central to the synthesis of the peptide chains that form these engineered proteins. chemimpex.comchemimpex.com

This compound is also applied in the development of sophisticated diagnostic tools. chemimpex.com Its role in peptide synthesis allows for the creation of specific peptide sequences required for assays and sensors that improve the accuracy of disease detection. chemimpex.com

A significant application is in the synthesis of fluorescent probes and biosensors. figshare.com By incorporating unnatural amino acids with fluorescent properties into a peptide sequence, researchers can create tools to monitor biological processes in real-time. figshare.comnih.gov For instance, non-natural amino acids with fluorescent urea (B33335) side-chains have been prepared from Fmoc-protected aspartic acid. figshare.com These derivatives can act as sensors, with their fluorescence emission changing upon binding to specific anions like bicarbonate or dihydrogenphosphate. figshare.com Such peptide-based sensors, made possible by Fmoc-based synthesis, are valuable for detecting specific molecules and studying cellular events. figshare.comnih.gov The ability to incorporate these custom-designed amino acids into larger peptides demonstrates the suitability of this compound derivatives for standard Fmoc-based solid-phase peptide synthesis. figshare.com

Glycopeptide Synthesis Building Blocks

This compound is a foundational component in the chemical synthesis of N-linked glycopeptides, which are crucial for studying the biological roles of protein glycosylation. youngin.comnih.gov The synthesis of these complex biomolecules requires gram-scale quantities of glycosylated amino acid building blocks, making efficient synthetic routes essential. youngin.com

The common strategy involves coupling a glycosylamine (derived from a desired carbohydrate) to an Fmoc-protected aspartic acid derivative. youngin.comacs.org A highly efficient, three-step route has been reported for producing Fmoc-protected asparaginyl glycosides from unprotected sugars in high yields. youngin.com This process typically involves:

Formation of a glycosylamine from the carbohydrate.

Coupling of the glycosylamine with an N-α-Fmoc-protected L-aspartic acid ester (e.g., α-tert-butyl ester or pentafluorophenyl ester). youngin.comacs.orgrsc.org

Deprotection of the side-chain ester to yield the final Fmoc-Asn(glycan)-OH building block. youngin.comacs.org

These building blocks can then be directly incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. youngin.comnih.gov The use of this compound derivatives is critical as the Fmoc protecting group is compatible with the sensitive glycosidic linkages, unlike the harsh acidic conditions required in Boc-based synthesis. nih.gov

Table 2: Synthesis of Glycoamino Acid Building Blocks

| Starting Materials | Key Reagents | Product | Overall Yield | Source(s) |

|---|---|---|---|---|

| Unprotected sugars, N-α-Fmoc-L-aspartic acid α-tert-butyl ester | HOBt/HBTU (coupling agent), TFA (deprotection) | Fmoc-protected glycoamino acids | Good | youngin.com |

| Per-O-acetylated glycosylamines, N-α-Fmoc-Asp(Cl)-OPfp | N/A (single-step reaction) | Peracetyl glycosylated N-α-Fmoc asparagine OPfp esters | N/A | rsc.org |

| N-acetyl-glucosamine, N-α-Fmoc-protected L-aspartic acid-tert-butyl ester | Kochetkov amination, TFA/DCM (deprotection) | Fmoc-Asn(GlcNAc)-OH | N/A | acs.org |

Neuroscience Research Applications

This compound and its derivatives are valuable tools in neuroscience research, contributing to the study of neuronal function and the development of drugs for neurological disorders. chemimpex.comnbinno.com L-aspartate itself is a non-essential amino acid that plays key roles in brain metabolism and is considered an excitatory neurotransmitter. nih.gov The D-isoform, D-aspartate, is also present in the central nervous system and is involved in regulating endocrine and homeostatic processes by acting on NMDA receptors. mdpi.com

The utility of this compound in this field stems from its role in synthesizing specific peptides and amino acid derivatives that can interact with or mimic components of neurotransmitter pathways. chemimpex.comnbinno.com Researchers use these custom-synthesized molecules as probes to target specific receptors or enzymes involved in neurological processes. nbinno.com For example, derivatives of this compound are used to synthesize aspartate analogs that help in understanding neurological functions. chemimpex.com

This capability is crucial for developing novel therapies for conditions such as Alzheimer's disease, Parkinson's disease, and depression. nbinno.com The design of peptide-based drugs or the modification of existing drug candidates using building blocks like Fmoc-Asp(OcHex)-OH has opened new avenues for targeting challenging neurological pathways. nbinno.com The high purity and reliable chemical properties of these compounds are essential for ensuring the validity and reproducibility of results in sensitive neuroscience applications. nbinno.com

Analytical Methodologies for Fmoc L Aspartic Acid and Its Derivatives

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is the cornerstone for assessing the chemical purity and verifying the identity of Fmoc-L-aspartic acid. Various methods, primarily High-Performance Liquid Chromatography (HPLC), are routinely utilized to separate the target compound from potential impurities such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for determining the purity of this compound and its derivatives. thermofisher.comthistlescientific.co.uk Reversed-phase HPLC (RP-HPLC) is the standard method, where the compound is separated on a nonpolar stationary phase (typically C18) using a polar mobile phase.

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffers, often with an acid additive like trifluoroacetic acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). phenomenex.comrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Detection is typically achieved using an ultraviolet (UV) detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at specific wavelengths, such as 260 nm or 280 nm. The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. Purity levels exceeding 99% are commonly reported for commercially available reagents. thermofisher.comcarlroth.com

Table 1: Typical RP-HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition | Source(s) |

| Column | Reversed-phase C18 | rsc.org |

| Mobile Phase A | Aqueous buffer with 0.1% Trifluoroacetic Acid (TFA) | phenomenex.comrsc.org |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | phenomenex.comrsc.org |

| Elution | Gradient | rsc.org |

| Flow Rate | 1.0 mL/min | |

| Temperature | Ambient (e.g., 25 °C) | |

| Detection | UV at 220-280 nm | phenomenex.com |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the identity of this compound by precisely determining its molecular weight. The molecular formula for this compound is C₁₉H₁₇NO₆, corresponding to a molecular weight of approximately 355.35 g/mol . thistlescientific.co.uknih.gov

In practice, MS is frequently coupled with HPLC (LC-MS), allowing for the separation of components in a mixture before their introduction into the mass spectrometer. This hyphenated technique provides both retention time data from HPLC and mass-to-charge ratio (m/z) data from MS, offering a high degree of confidence in compound identification. Volatile buffers, such as ammonium (B1175870) acetate or ammonium trifluoroacetate, are often used in the HPLC mobile phase to ensure compatibility with the MS interface. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and identity confirmation of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecule's atomic framework.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the fluorenyl group, the aspartic acid backbone (α-CH and β-CH₂), and the methoxy (B1213986) group of the Fmoc protector can be observed. chemicalbook.com The integration of these signals confirms the relative number of protons in each part of the molecule, while the splitting patterns (coupling) reveal adjacent proton relationships.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Specific resonances for the carbonyl carbons of the carboxylic acids and the urethane (B1682113) linkage, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the aspartic acid residue can be identified. Isotopically labeled variants, such as those containing ¹³C, are also used in biomolecular NMR studies. isotope.com

Table 2: Characteristic NMR Data for this compound Moiety

| Moiety | Type | Approximate Chemical Shift (ppm) | Source(s) |

| Fluorenyl Group | ¹H (Aromatic) | 7.2 - 7.9 | rsc.org |

| Aspartic Acid | ¹H (α-CH) | ~4.5 | hmdb.ca |

| Aspartic Acid | ¹H (β-CH₂) | ~2.8 - 3.1 | rsc.org |

| Fmoc Group | ¹H (CH, CH₂) | 4.2 - 4.4 | rsc.org |

| Carboxyl/Carbonyl | ¹³C | 170 - 175 | |

| Urethane Carbonyl | ¹³C | ~156 | |

| Fluorenyl Group | ¹³C (Aromatic) | 120 - 145 |

Chiral Analysis for Enantiomeric Purity

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the undesired D-enantiomer can lead to the formation of diastereomeric impurities in the final peptide product. phenomenex.comrsc.org Chiral HPLC is the predominant method for quantifying the enantiomeric excess (e.e.). phenomenex.comtandfonline.com

This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. A variety of CSPs have been successfully employed for the resolution of Fmoc-amino acids. nih.gov These include:

Macrocyclic Glycopeptide-Based CSPs: Phases like Teicoplanin (CHIROBIOTIC T) and Ristocetin A (CHIROBIOTIC R) are highly effective, often using reversed-phase or polar organic mobile phases.

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support (e.g., Lux Cellulose columns) show excellent chiral recognition for a wide range of Fmoc-amino acids under reversed-phase conditions. phenomenex.com

Protein-Based CSPs: Columns based on proteins like ovomucoid have demonstrated versatility in resolving these molecules. tandfonline.com

Cinchona Alkaloid-Based CSPs: Zwitterionic and anion-exchanger type CSPs derived from quinine (B1679958) can also be used, operating under hydro-organic or polar-ionic conditions. nih.gov

The mobile phase composition, including the type of organic modifier (acetonitrile or methanol) and the pH and concentration of buffer additives, is optimized to achieve baseline resolution between the enantiomers. phenomenex.com For commercial this compound, the enantiomeric purity is typically required to be very high, often with the D-enantiomer content being less than 0.3% or 0.1%. carlroth.comrsc.org

In addition to chromatography, NMR spectroscopy using chiral differentiating agents can be employed to determine enantiomeric ratios. researchgate.net These agents interact with the enantiomers to form diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Table 3: Examples of Chiral HPLC Methods for Fmoc-Aspartic Acid Enantiomers

| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase | Elution Order | Source(s) |

| Teicoplanin | CHIROBIOTIC T | 60:40 (v/v) 20 mM Ammonium acetate, pH 4.1 / Methanol | Not specified | |

| Ristocetin A | CHIROBIOTIC R | 60:40 (v/v) 10 mM Ammonium acetate, pH 5.0 / Methanol | Not specified | |

| Quinine-based Anion Exchanger | QN-AX | 75:25 (v/v) Methanol / Acetonitrile with 30 mM TEA and 60 mM FA | D then L | nih.gov |

| Cellulose derivative | Lux Cellulose-2 | Acetonitrile / Water with Trifluoroacetic Acid | D then L | phenomenex.com |

Green Chemistry and Sustainable Approaches in Fmoc L Aspartic Acid Chemistry

Development of Eco-Friendly Solvents and Reagents for SPPS

Traditional SPPS relies heavily on hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgacs.org These solvents are used in large quantities for washing, deprotection, and coupling steps, leading to significant solvent waste. rsc.orgdigitellinc.com The development of greener alternatives is a key focus in making the Fmoc/tBu solid-phase synthesis more sustainable. rsc.org

Recent research has identified several more environmentally friendly solvents. tandfonline.com These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), N-formylmorpholine (NFM), and propylene (B89431) carbonate (PC). tandfonline.com Some of these, like p-cymene (B1678584) and anisole (B1667542), can be derived from renewable plant and biomass sources. tandfonline.comresearchgate.net However, the different physicochemical properties of these solvents, such as lower polarity compared to DMF, can present challenges like poor solubility of Fmoc-protected amino acids. tandfonline.com To address this, solvent mixtures are often employed. tandfonline.comresearchgate.net For instance, a mixture of anisole and N-octylpyrrolidone (NOP) (75:25) has been shown to effectively solubilize all Fmoc protected amino acids. tandfonline.com

The solubility of Fmoc amino acids is a critical factor in the selection of green solvents. Studies have shown that most Fmoc derivatives have good solubility in 2-MeTHF at a standard concentration of 0.2 M. acs.org Another promising green solvent, PolarClean, derived from a byproduct of Nylon-66 manufacturing, has demonstrated excellent solubility for all Fmoc-amino acids and key coupling reagents. researchgate.net Triethyl phosphate (B84403) (TEP) is also emerging as a viable green solvent due to its low viscosity and ability to dissolve most Fmoc-amino acids and coupling reagents. researchgate.net

Beyond solvents, the development of greener reagents is also crucial. This includes alternatives to traditional coupling agents which may be hazardous. researchgate.net For example, N-tert-butyl-N'-ethylcarbodiimide (TBEC) in combination with 5-(ethylthio)-1H-tetrazole (ETT) as an additive is being explored as a green coupling agent combination. tandfonline.comresearchgate.net

Table 1: Solubility of Fmoc-Amino Acids in Selected Green Solvents

| Fmoc-Amino Acid | 2-MeTHF (0.2 M) | Anisole/NOP (75:25) | PolarClean (>0.4 M) |

|---|---|---|---|

| General Fmoc-L-amino acids | Generally Good Solubility acs.org | Soluble tandfonline.com | Highly Soluble (>0.9 M for most) researchgate.net |

| Fmoc-Asn(Trt)-OH | Soluble at 0.1 M acs.org | Soluble tandfonline.com | Soluble researchgate.net |

This table provides a summary of findings from multiple sources.

Waste Minimization Strategies in Fmoc-Based Synthesis

A significant drawback of SPPS is the large volume of solvent waste generated during the repetitive washing steps after coupling and deprotection. rsc.orgtandfonline.com Innovative strategies are being developed to minimize this waste.

One effective approach is the "in situ" Fmoc removal protocol. rsc.orgtandfonline.compeptide.com In this method, the washing step after the coupling reaction is eliminated. tandfonline.com Instead of draining the coupling cocktail, a deprotection reagent like piperidine (B6355638) or 4-methylpiperidine (B120128) is added directly to the reaction vessel. rsc.orgpeptide.comcsic.es This base deactivates the excess active ester of the Fmoc-amino acid and simultaneously removes the Fmoc protecting group from the N-terminus of the peptide chain. digitellinc.compeptide.com Studies have shown that the deactivation of the active ester is faster than Fmoc removal, which prevents the undesirable double incorporation of the amino acid. rsc.orgpeptide.comcsic.es This strategy can lead to a solvent saving of up to 75%. rsc.orgpeptide.comcsic.es The efficiency of removing the deprotection base can be further enhanced by adding a weak acid, such as 1% OxymaPure, to the washing solvent. rsc.orgpeptide.comcsic.es

Another strategy involves the complete elimination of washing steps. nih.govresearchgate.net This is achieved by using a volatile Fmoc deprotection base, such as pyrrolidine, which can be removed by bulk evaporation at an elevated temperature. researchgate.net A directed headspace gas flushing system prevents condensation on the vessel surfaces. nih.govresearchgate.net This "wash-free" process can result in a massive waste reduction of up to 95% and requires only 10-15% of the standard amount of base. nih.govresearchgate.net

Recycling of reagents and solvents is another key aspect of waste minimization. The "tea bag" method for multiple parallel peptide syntheses incorporates reagent recycling. mdpi.com In this system, the deprotection solution from one cycle can be used as the first deprotection solution in the subsequent cycle, and the final DMF washings of one cycle can be used as the initial washings in the next. mdpi.com This approach can reduce the usage of the deprotection reagent by 50% and DMF by 25-30%. mdpi.com

Table 2: Comparison of Waste Reduction Strategies in Fmoc-SPPS

| Strategy | Description | Solvent Reduction | Key Features |

|---|---|---|---|

| In situ Fmoc Removal | Deprotection reagent added directly to the coupling cocktail without intermediate washing. rsc.orgpeptide.com | Up to 75% rsc.orgpeptide.com | Combines coupling and deprotection steps; avoids double incorporation. rsc.orgpeptide.com |

| Total Wash Elimination | Uses a volatile base for deprotection, which is removed by evaporation. nih.govresearchgate.net | Up to 95% nih.govresearchgate.net | Eliminates all washing steps; requires specialized equipment for evaporation and gas flushing. researchgate.net |

| Tea Bag Method with Recycling | Reusing deprotection solutions and washing solvents in subsequent cycles of parallel synthesis. mdpi.com | 25-30% (DMF), 50% (Deprotection Reagent) mdpi.com | Suitable for simultaneous synthesis of multiple peptides. mdpi.com |

This table summarizes data from various research articles.

Energy Efficiency in Synthetic Protocols

Improving energy efficiency is another pillar of green chemistry in peptide synthesis. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a powerful tool for accelerating reaction times and improving the quality of synthesized peptides. nih.govspringernature.com

Microwave energy allows for rapid and uniform heating of the reaction mixture, which significantly shortens the time required for both coupling and deprotection steps. mdpi.comcreative-peptides.com Most amino acid couplings can be completed in just 5 minutes, and Fmoc removal can be reduced from over 15 minutes to as little as 3 minutes. nih.govspringernature.com This rapid heating not only speeds up the synthesis but also helps to minimize side reactions, such as racemization and aspartimide formation, which can be problematic in peptides containing aspartic acid. nih.govspringernature.com

Table 3: Comparison of Conventional and Microwave-Assisted Fmoc-SPPS

| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MA-SPPS) |

|---|---|---|

| Coupling Time | Typically 30-60 minutes | ~5 minutes nih.govspringernature.com |

| Fmoc Deprotection Time | >15 minutes | ~3 minutes nih.govspringernature.com |

| Side Reactions | Higher potential for racemization and aggregation | Reduced side reactions nih.govresearchgate.net |

| Energy Input | Prolonged heating/mixing | Rapid, targeted heating mdpi.com |

| Overall Synthesis Time | Significantly longer | Dramatically shorter creative-peptides.com |

This table presents a comparative overview based on findings from cited research.

Future Directions and Emerging Research Areas

Novel Protecting Group Chemistries for Aspartic Acid Residues

A significant challenge in solid-phase peptide synthesis (SPPS) utilizing Fmoc-L-aspartic acid is the base-catalyzed formation of aspartimide, a cyclic byproduct that can lead to racemization and the formation of β-peptides. iris-biotech.depeptide.com This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. iris-biotech.de Consequently, a major area of research is the development of novel protecting groups for the β-carboxyl group of aspartic acid that minimize or eliminate this side reaction.

One promising strategy involves the use of sterically hindered ester protecting groups that are more resistant to intramolecular cyclization. researchgate.netresearchgate.net Research has shown that increasing the steric bulk of the ester moiety can significantly reduce the rate of aspartimide formation. researchgate.net For instance, trialkylcarbinol-based protecting groups, such as 3-methyl-3-pentyl (OMpe) and bornyl (OBno), have demonstrated superior performance compared to the standard tert-butyl (OtBu) group in suppressing aspartimide formation, even in challenging sequences. nih.gov

Another innovative approach is the use of non-ester-based protecting groups. Cyanosulfurylides (CSY) have emerged as a highly effective alternative, masking the carboxylic acid with a stable C-C bond that is impervious to the basic conditions of Fmoc deprotection. researchgate.netnih.govnih.gov The CSY group is later removed under mild oxidative conditions, providing a clean and efficient method for preventing aspartimide formation. researchgate.netnih.gov This strategy has been successfully employed in the synthesis of complex peptides and proteins, including teduglutide (B13365) and ubiquitin. nih.gov

Backbone amide protection represents a third key strategy. Protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb), 2,4-dimethoxybenzyl (Dmb), and the more recently developed 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) can be introduced on the nitrogen of the amino acid preceding the aspartic acid residue. nih.govpeptide.com This modification prevents the backbone nitrogen from attacking the side-chain ester, thereby completely inhibiting aspartimide formation. nih.govpeptide.com The Hmnb group is particularly noteworthy as its introduction can be automated during peptide assembly. nih.gov

| Protecting Group Strategy | Example Protecting Group(s) | Mechanism of Action | Key Advantages |

| Sterically Hindered Esters | 3-methyl-3-pentyl (OMpe), Bornyl (OBno) | Increased steric bulk around the β-carboxyl group hinders intramolecular cyclization. researchgate.net | Simple to incorporate into standard Fmoc-SPPS protocols. nih.gov |

| Non-Ester-Based Protecting Groups | Cyanosulfurylide (CSY) | Masks the carboxylic acid with a stable C-C bond, preventing nucleophilic attack. researchgate.netnih.gov | Completely suppresses aspartimide formation; enhances peptide solubility. nih.goviris-biotech.de |

| Backbone Amide Protection | 2-hydroxy-4-methoxybenzyl (Hmb), 2,4-dimethoxybenzyl (Dmb), 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) | Protects the backbone amide nitrogen, preventing it from acting as a nucleophile. nih.govpeptide.com | Eliminates aspartimide formation; can improve the synthesis of difficult sequences. nih.gov |

Advanced Applications in Complex Biomacromolecule Synthesis

This compound derivatives are integral to the synthesis of complex biomacromolecules that extend beyond simple linear peptides. A prominent area of application is in the synthesis of glycopeptides, where carbohydrates are attached to the side chain of asparagine residues (N-glycosylation). youngin.comnih.govnih.gov The synthesis of these complex molecules is crucial for studying the biological roles of glycosylation in protein folding, stability, and function. youngin.com

The synthesis of N-linked glycopeptides typically involves the preparation of a glycosylated Fmoc-asparagine building block, where the desired oligosaccharide is pre-attached to the asparagine side chain. youngin.comnih.govnih.gov These building blocks are then incorporated into the peptide sequence using standard Fmoc-SPPS protocols. youngin.com Researchers have developed efficient, multi-step synthetic routes to produce these complex building blocks in gram quantities. youngin.com The choice of protecting groups on the carbohydrate moiety is critical to ensure compatibility with the conditions of peptide synthesis and final deprotection. nih.gov

Beyond glycopeptides, this compound is also a key component in the synthesis of other modified peptides, including those with post-translational modifications that mimic or are identical to those found in nature. This allows for the creation of precisely defined peptide models to study the effects of these modifications on protein structure and function.

| Complex Biomacromolecule | Specific Fmoc-Aspartic Acid Derivative Used | Key Synthetic Strategy |